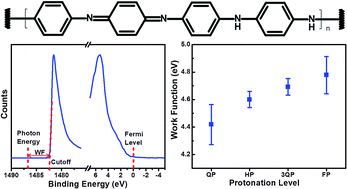Tuning the work function of polyaniline via camphorsulfonic acid: an X-ray photoelectron spectroscopy investigation
RSC Advances Pub Date: 2014-11-19 DOI: 10.1039/C4RA11832D
Abstract
In this work, we present the first demonstration of tuning the work function of polyaniline by controlling the concentration level of camphorsulfonic acid as a protonic acid dopant and m-cresol as a solvent. Optical, thermal, structural, and electronic properties, along with surface topography and elemental analysis of protonated polyaniline, were studied in detail to investigate the effect of camphorsulfonic acid on the work function of polyaniline. The results showed that an increase in camphorsulfonic acid content induces a gradual transformation in the polyaniline structure from an emeraldine base to an emeraldine salt phase, which is associated with an increase in electrical conductivity and an improvement in crystallinity. X-ray photoelectron spectroscopy was used to evaluate the work function and to determine the elemental composition of the surface and several atomic layers beneath the surface. The results showed that increasing the camphorsulfonic acid content from quarter protonated to fully protonated leads to an increase in the work function of polyaniline from 4.42 ± 0.14 eV to 4.78 ± 0.13 eV.


Recommended Literature
- [1] Construction of a conjugated covalent organic framework for iodine capture†
- [2] Understanding the intrinsic fluorescence of piperine in microheterogeneous media: partitioning and loading studies†
- [3] Negative differential resistance, perfect spin-filtering effect and tunnel magnetoresistance in vanadium-doped zigzag blue phosphorus nanoribbons†
- [4] Electronic structures and instabilities of ZrNCl and HfNCl: implications for superconductivity in the doped compounds
- [5] Targeted isolation of two disesquiterpenoid macrocephadiolides A and B from Ainsliaea macrocephala using a molecular networking-based dereplication strategy†
- [6] Ni3[Fe(CN)6]2 nanocubes boost the catalytic activity of Pt for electrochemical hydrogen evolution†
- [7] Preparation, structure and analysis of the bonding in the molecular entity (OSO)2Li{[AlF(ORF)3]Li[Al(ORF)4]} (RF = C(CF3)3)†
- [8] MoS2 armored polystyrene particles with a narrow size distribution via membrane-assisted Pickering emulsions for monolayer-shelled liquid marbles†
- [9] Comparative study of alterations in phospholipid profiles upon liver cancer in humans and mice†
- [10] Pluronic F127–folic acid encapsulated nanoparticles with aggregation-induced emission characteristics for targeted cellular imaging†










